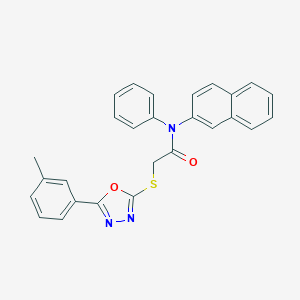
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of oxadiazole derivatives
Métodos De Preparación
The synthesis of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves multiple steps. One common synthetic route starts with the reaction of 3-methylbenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N-naphthalen-2-yl-N-phenylacetamide under appropriate conditions to yield the final product .
Análisis De Reacciones Químicas
N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield corresponding thiols.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom, to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to N-(Naphthalen-2-yl)-N-phenyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide include other oxadiazole derivatives, such as:
- 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide
- 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct biological and chemical properties .
Propiedades
Número CAS |
337490-39-8 |
|---|---|
Fórmula molecular |
C27H21N3O2S |
Peso molecular |
451.5g/mol |
Nombre IUPAC |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3O2S/c1-19-8-7-11-22(16-19)26-28-29-27(32-26)33-18-25(31)30(23-12-3-2-4-13-23)24-15-14-20-9-5-6-10-21(20)17-24/h2-17H,18H2,1H3 |
Clave InChI |
IBRQQYXTJAVBAU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















